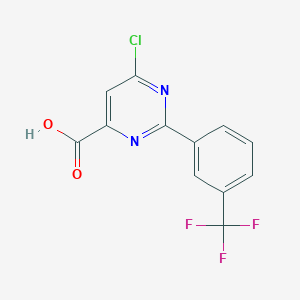
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethyl aniline and 2,4-dichloropyrimidine.
Nucleophilic Substitution: The 3-trifluoromethyl aniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to introduce the carboxylic acid group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Coupling Products: Coupling reactions can produce biaryl compounds with diverse functional groups.
科学的研究の応用
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the carboxylic acid group can facilitate interactions with target proteins.
類似化合物との比較
Similar Compounds
2-(3-Trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid: Lacks the chlorine atom at the 6-position.
6-Bromo-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid: Contains a bromine atom instead of chlorine.
6-Chloro-2-phenyl-pyrimidine-4-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is unique due to the combination of the trifluoromethyl group and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding interactions in biological systems.
特性
分子式 |
C12H6ClF3N2O2 |
|---|---|
分子量 |
302.63 g/mol |
IUPAC名 |
6-chloro-2-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-9-5-8(11(19)20)17-10(18-9)6-2-1-3-7(4-6)12(14,15)16/h1-5H,(H,19,20) |
InChIキー |
YZERETMITWBVKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















